1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-(2-thiophen-2-ylimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-13(12-5-2-1-3-6-12)11-17-9-8-16-15(17)14-7-4-10-19-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDURMZTXMGAKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CN=C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one typically involves the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with phenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized in the presence of a base to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one is a complex organic compound with a molecular formula of C15H12N2OS and a molecular weight of 268.34 g/mol . The compound is characterized by a structure that includes a phenyl group, an imidazole ring, and a thiophene moiety, with a ketone functional group that contributes to its reactivity and potential biological activity.
Scientific Research Applications
this compound is used in scientific research for diverse applications, ranging from drug discovery to materials science. The compound’s unique structure, combining an imidazole ring with a thiophene substituent, may contribute to distinct pharmacological profiles compared to similar compounds. Compounds containing imidazole and thiophene rings often demonstrate significant biological activities.
Synthesis Methods
Several synthesis methods for this compound have been explored.
Related Compounds
The table below shows compounds related to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | Contains dichlorophenyl and imidazole | Enhanced antibacterial activity due to chlorine substituents |
| 5-(Thiophen-2-yl)-1H-pyrazole | Pyrazole instead of imidazole | Different ring structure may affect biological properties |
| (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amines | Methylene bridge connects thiophene and imidazole | Potential for different reactivity due to the methylene linkage |
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Aromatic Ring
- 4-Methoxyphenyl variant (7b, ): Replacing the phenyl group with a 4-methoxyphenyl enhances solubility due to the electron-donating methoxy group.
4-Bromophenyl variant (25, ):
Bromine, an electron-withdrawing group, may increase metabolic stability and binding affinity. Synthesis involves a Suzuki-Miyaura coupling (16b + 23, Pd(OAc)₂ catalyst), though yields are unspecified. Brominated analogs are often prioritized for preclinical studies due to their enhanced potency .Benzo[b]thienyl derivative (Sertaconazole, ):
Replacing thiophene with a benzo[b]thienyl group results in sertaconazole, a clinically studied antifungal agent. The extended aromatic system improves target (sterol 14α-demethylase) binding, leading to sub-micromolar activity against Candida spp. .
Functional Group Additions
Thiosemicarbazone derivatives ():
Adding thiosemicarbazone side chains (e.g., naphthyl groups) introduces hydrogen-bonding capabilities. X-ray crystallography reveals planar conformations that may enhance DNA intercalation or enzyme inhibition .- Biphenyl esters (): Biphenyl esters of 2-(1H-imidazol-1-yl)-1-phenylethanols exhibit potent anti-Candida activity (MIC₉₀ < 1 µg/mL). The biphenyl moiety likely improves membrane penetration and target engagement .
Key Structural-Activity Relationships (SAR)
- Thiophene vs. Benzo[b]thiophene: The benzo-fused system in sertaconazole increases lipophilicity and π-π stacking, critical for antifungal efficacy .
- Halogenation: Bromine () and chlorine () substituents enhance target binding via hydrophobic interactions and metabolic stability.
- Polar groups: Methoxy () and hydroxyl groups improve solubility but may reduce membrane permeability.
Biological Activity
1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one is a complex organic compound with significant potential in various biological applications. Its structure, featuring a phenyl group, a thiophene ring, and an imidazole moiety, suggests diverse biological activities, particularly in antimicrobial and anticancer research.
Structural Overview
The compound's chemical formula is , with a molecular weight of 268.34 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Chemical Formula | C15H12N2OS |
| Molecular Weight | 268.34 g/mol |
| IUPAC Name | 1-phenyl-2-(2-thiophen-2-ylimidazol-1-yl)ethanone |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Properties
Research indicates that compounds with imidazole and thiophene moieties exhibit notable antimicrobial activities. Specifically, studies have shown that derivatives of imidazole can effectively inhibit bacterial and fungal growth. For instance, a study on similar imidazole derivatives demonstrated antibacterial and antifungal effects, highlighting the potential of such compounds in developing new antimicrobial agents .
Case Study:
In a comparative study, several imidazole derivatives were synthesized and tested against various pathogens. The results indicated that compounds structurally related to this compound showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively documented. The unique structure of this compound may contribute to its efficacy against cancer cell lines.
Research Findings:
A recent study evaluated the cytotoxic effects of various imidazole derivatives on human tumor cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial cytotoxicity. Specifically, compounds with similar structural features to this compound were effective against lung cancer cells (LCLC-103H) and bladder cancer cells (5637) with promising therapeutic indices .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing imidazole can act as enzyme inhibitors, particularly in pathways relevant to microbial metabolism and cancer cell proliferation.
- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
Comparative Analysis
To better understand the biological activity of 1-Phenyl-2-[2-(thiophen-2-y)-1H-imidazol -1 -yl]ethan - 1 -one, it is useful to compare it with related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 1-Pyridinyl derivative | Moderate | Low | Lacks thiophene moiety |
| 3-(Thiophen-3-y)-imidazole derivative | High | Moderate | Enhanced activity observed |
| 4-(Benzothiazolyl) derivative | Low | High | Strong anticancer activity |
Q & A
Q. Q1. What are the standard synthetic routes for 1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one, and how can reaction conditions be optimized?
Answer: A common approach involves nucleophilic substitution reactions. For example, starting from a chloroethanone intermediate (e.g., 1-(1H-benzimidazol-1-yl)-2-chloroethanone), refluxing with thiophen-2-yl-substituted amines in dioxane for 16 hours under anhydrous conditions, followed by recrystallization from ethanol . Optimization includes adjusting solvent polarity, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation. For purity, column chromatography or recrystallization in ethanol is recommended .
Advanced Synthesis: Asymmetric Catalysis
Q. Q2. How can asymmetric synthesis be applied to produce enantiomerically pure derivatives of this compound?
Answer: Asymmetric transfer hydrogenation using chiral catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) can introduce stereochemistry. For example, bromination of a ketone precursor followed by condensation with imidazole and subsequent enantioselective reduction yields (S)- or (R)-configured alcohols. Reaction parameters like catalyst loading (5–10 mol%), hydrogen donor (e.g., formic acid-triethylamine), and temperature (25–40°C) are critical for enantiomeric excess (>90%) .
Structural Elucidation
Q. Q3. What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- Basic: NMR (¹H/¹³C) confirms substituent positions and purity. IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry validates molecular weight .
- Advanced: Single-crystal X-ray diffraction (using SHELXL) resolves stereochemistry and intermolecular interactions. Crystallization conditions (e.g., slow evaporation from DMSO/EtOH) must avoid solvent inclusion .
Biological Activity Evaluation
Q. Q4. How can researchers assess the antifungal activity of this compound and address contradictory results across studies?
Answer:
- Method: Use standardized microdilution assays (CLSI guidelines) against Candida spp. or Aspergillus spp. Measure minimum inhibitory concentrations (MICs) in RPMI-1640 media. Include positive controls (e.g., ketoconazole) and statistical validation (e.g., ANOVA) .
- Data Contradictions: Discrepancies may arise from strain variability, solvent effects (DMSO vs. water), or endpoint criteria. Replicate assays in triplicate and cross-validate with time-kill curves .
Computational Modeling
Q. Q5. What computational strategies predict binding modes of this compound to fungal cytochrome P450 targets?
Answer:
- Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with sterol 14α-demethylase (CYP51). Validate with crystallographic data (PDB: 3JUV) .
- MD Simulations: Run 100 ns molecular dynamics in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and hydrogen-bond networks .
Environmental Impact Assessment
Q. Q6. How can researchers evaluate the environmental persistence of this compound?
Answer:
- Degradation Studies: Perform photolysis (UV light, 254 nm) or hydrolysis (pH 4–9) under controlled conditions. Monitor degradation via LC-MS and identify metabolites .
- Ecotoxicology: Use Daphnia magna or algae growth inhibition tests (OECD 202/201). Calculate EC₅₀ values and compare to regulatory thresholds .
Comparative Structure-Activity Relationships (SAR)
Q. Q7. How do structural modifications (e.g., thiophene vs. phenyl substituents) influence bioactivity?
Answer:
- SAR Workflow: Synthesize analogs (e.g., replacing thiophene with furan or chloro-substituted aryl groups). Test MICs and logP values to correlate hydrophobicity with activity.
- Key Findings: Thiophene enhances π-π stacking with fungal CYP51, while electron-withdrawing groups (e.g., Cl) improve membrane permeability .
Stability and Formulation Challenges
Q. Q8. What formulation strategies improve the stability of this compound in aqueous solutions?
Answer:
- pH Adjustment: Buffered solutions (pH 5–6) prevent imidazole ring protonation and degradation.
- Lyophilization: Freeze-drying with cryoprotectants (trehalose/mannitol) enhances shelf life. Characterize stability via accelerated aging studies (40°C/75% RH) .
Mechanistic Studies
Q. Q9. How can researchers elucidate the mechanism of action against fungal pathogens?
Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ against purified CYP51 using CO-binding difference spectra.
- Gene Expression: RNA-seq of treated Candida albicans identifies upregulated efflux pumps (e.g., CDR1) or ergosterol biosynthesis genes .
Data Reproducibility
Q. Q10. What steps ensure reproducibility in synthesizing and testing this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
